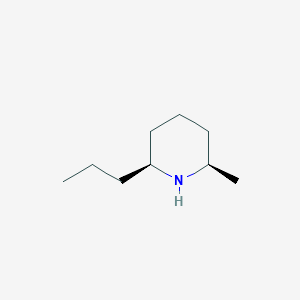
(+)-Dihydropinidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-dihydropinidine is a citraconoyl group. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Given the absence of direct references to "(+)-Dihydropinidine," here is a general insight based on the available information:
Dihydropyrimidinone and Dihydropyrimidine-Related Research
The search results highlight the significance of dihydropyrimidinones and dihydropyrimidine dehydrogenase (DPD) in the field of medicinal chemistry and pharmacology. Dihydropyrimidinones are noted for their wide range of therapeutic applications, including anticancer, antioxidant, antimicrobial, anti-inflammatory, anti-HIV-1, antimalarial, antihypertensive, and anti-tubercular activities. The importance of DPD, a key enzyme in the metabolism of pyrimidine-based chemotherapeutic drugs, underscores the critical role of pharmacogenetics in optimizing treatment regimens to reduce adverse effects and enhance therapeutic efficacy.
Pharmacogenetics and DPD in Chemotherapy
- Studies have focused on the genetic and pharmacokinetic variability of DPD among individuals, which significantly impacts the metabolism of fluoropyrimidine drugs, influencing both their efficacy and toxicity. Pre-treatment screening for DPD activity is advocated to tailor chemotherapy doses, minimizing severe toxicities while maintaining therapeutic effectiveness (Boisdron-Celle, Biason, Gamelin, & Morel, 2013).
Dihydropyrimidinones as a Promising Nucleus for Synthetic and Therapeutic Targets
- The pharmacophore derived from dihydropyrimidinones, through multi-component reactions like the Biginelli reaction, showcases its vast biological profile and therapeutic potential. This underlines the role of dihydropyrimidinones in drug design and development, suggesting an area where "(+)-Dihydropinidine" might find relevance if explored further (Khasimbi, Ali, Manda, Sharma, Chauhan, & Wakode, 2020).
Propiedades
Número CAS |
65266-41-3 |
|---|---|
Nombre del producto |
(+)-Dihydropinidine |
Fórmula molecular |
C9H19N |
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
(2R,6S)-2-methyl-6-propylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3/t8-,9+/m1/s1 |
Clave InChI |
BHBZNQCZKUGKCJ-BDAKNGLRSA-N |
SMILES isomérico |
CCC[C@H]1CCC[C@H](N1)C |
SMILES |
CCCC1CCCC(N1)C |
SMILES canónico |
CCCC1CCCC(N1)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



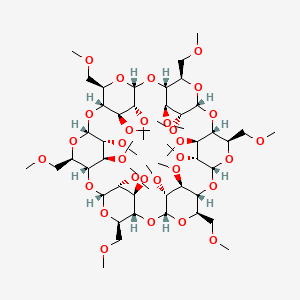
![9,10,11-Trihydroxy-3a,5a,8,13a-tetramethyl-11a-(phosphonooxymethyl)-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1251006.png)
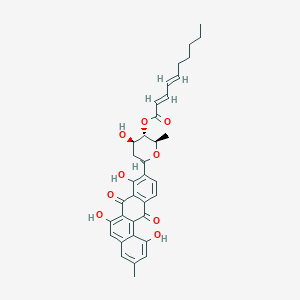
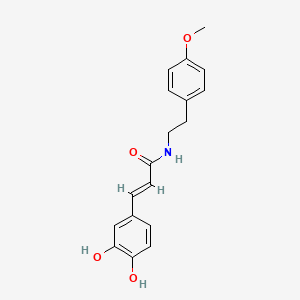
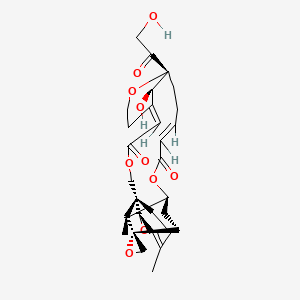
![(E)-3-[(1S,2R,3S,4R)-2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B1251015.png)
![(3S)-5-chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine](/img/structure/B1251016.png)
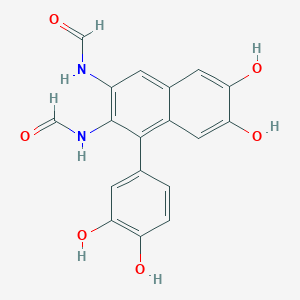
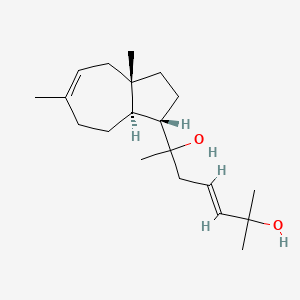
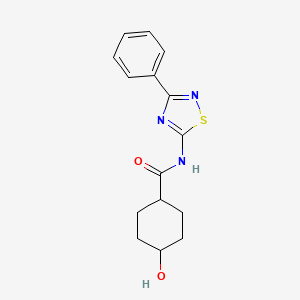
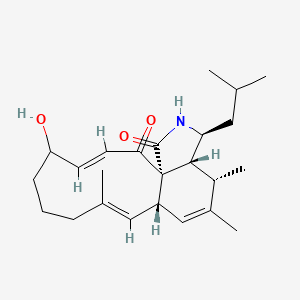
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1251024.png)
![methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1251025.png)
![(E)-3-[(6R,6aS)-4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide](/img/structure/B1251027.png)